REACTION_CXSMILES
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[Li][CH2:2]CCC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:22]=[CH:21][C:17]([C:18]([OH:20])=[O:19])=[CH:16][C:15]=1[F:23]>C1COCC1.CCOC(C)=O>[Br:13][C:14]1[CH:22]=[CH:21][C:17]2[C:18](=[O:20])[O:19][CH2:2][C:16]=2[C:15]=1[F:23]
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Name
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|
Quantity
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40 mL
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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10.6 g
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
|
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Quantity
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150 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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50 mL
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Type
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reactant
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Smiles
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BrC1=C(C=C(C(=O)O)C=C1)F
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Name
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Quantity
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1 L
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Type
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solvent
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Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 0° C. for 15 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to −70° C. again
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Type
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STIRRING
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Details
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The resulting mixture was stirred at −70° C. for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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CH2O gas (generated by heating 5.1 g of Para formaldehyde to 200° C.) was bubbled into the mixture
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Type
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STIRRING
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Details
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The resulting mixture was stirred at −70° C. for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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to warm to room temperature
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Type
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STIRRING
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Details
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stirred for another 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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HCl gas was bubbled into the suspension for 15 minutes
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Duration
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15 min
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Type
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CUSTOM
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Details
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to give a clear solution
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Type
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WASH
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Details
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washed subsequently with water, saturated Na2CO3 and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated
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Reaction Time |
15 min |
Name
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Type
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product
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Smiles
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BrC1=C(C2=C(C(OC2)=O)C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |